(+)-2-alpha-Tropanyl 3,4,5-trimethoxybenzoate
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Overview
Description
(+)-2-alpha-Tropanyl 3,4,5-trimethoxybenzoate is a chemical compound that combines the tropane alkaloid structure with a trimethoxybenzoate ester. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2-alpha-Tropanyl 3,4,5-trimethoxybenzoate typically involves the esterification of tropanol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(+)-2-alpha-Tropanyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
(+)-2-alpha-Tropanyl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or antispasmodic effects.
Mechanism of Action
The mechanism of action of (+)-2-alpha-Tropanyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it can act as a muscarinic receptor antagonist, inhibiting the action of acetylcholine at these receptors . This interaction can lead to various physiological effects, such as muscle relaxation or reduced secretion of bodily fluids.
Comparison with Similar Compounds
(+)-2-alpha-Tropanyl 3,4,5-trimethoxybenzoate can be compared with other similar compounds, such as:
Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxybenzoate moiety but lacks the tropane structure.
Tropane alkaloids: Compounds like atropine and scopolamine, which also contain the tropane structure but differ in their ester groups.
Trimethoxyphenyl derivatives: Compounds containing the trimethoxyphenyl group, which exhibit diverse biological activities.
The uniqueness of this compound lies in its combination of the tropane and trimethoxybenzoate structures, which may confer distinct pharmacological properties compared to other related compounds .
Properties
CAS No. |
87395-54-8 |
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Molecular Formula |
C18H25NO5 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[(1R)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C18H25NO5/c1-19-12-5-7-13(19)14(8-6-12)24-18(20)11-9-15(21-2)17(23-4)16(10-11)22-3/h9-10,12-14H,5-8H2,1-4H3/t12?,13-,14?/m1/s1 |
InChI Key |
RCYQXSCEIUPTHM-ROKHWSDSSA-N |
Isomeric SMILES |
CN1[C@@H]2CCC1CCC2OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CN1C2CCC1C(CC2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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